molecular formula C16H18N2O5 B2954989 [2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate CAS No. 805258-10-0

[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2954989
CAS No.: 805258-10-0
M. Wt: 318.329
InChI Key: JACQWBNPIBHSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Paraben Research and Environmental Impact

Parabens, including compounds with benzoate structures, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their occurrence, fate, and behavior in aquatic environments have been a subject of study due to concerns over their endocrine-disrupting capabilities. Analytical results have shown parabens to be emerging contaminants, with methylparaben and propylparaben predominating in surface water and sediments. This reflects their widespread use and continuous introduction into the environment. Research emphasizes the need for further studies on the toxicity of chlorinated by-products of parabens in water systems (Haman, Dauchy, Rosin, & Munoz, 2015).

Oxadiazoles in Medicinal Chemistry

Oxadiazole derivatives, particularly those incorporating the 1,3,4-oxadiazole scaffold, are noted for their broad spectrum of applications across pharmacology, polymers, and material science. These compounds serve as important building blocks for fluorescent frameworks and potential chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions. This highlights the diverse applications of oxadiazole-based compounds beyond conventional drug use, extending into material science and analytical chemistry (Sharma, Om, & Sharma, 2022).

Antimicrobial Preservatives and Toxicity Assessment

The safety and toxicity of propyl paraben, a compound related to the benzoate family, have been extensively reviewed. As a preservative, propyl paraben has been used for over 50 years in foods, drugs, and cosmetics. Despite its wide application, concerns over its potential as a weak endocrine disrupter have prompted detailed studies. These investigations conclude that propyl paraben is relatively non-toxic, does not accumulate in the body, and its conjugates are rapidly excreted. The review provides a comprehensive overview of propyl paraben's safety, supporting its continued use under current exposure levels (Soni, Burdock, Taylor, & Greenberg, 2001).

Benzothiazole Derivatives in Drug Discovery

Benzothiazoles, including those with 2-arylbenzothiazole moieties, are recognized for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Research underscores the increasing importance of the benzothiazole nucleus in drug discovery, offering a versatile platform for developing therapies for various ailments, particularly cancer. This body of work suggests the potential for structurally similar compounds to serve as critical components in future chemotherapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Properties

IUPAC Name

[2-(cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c19-9-11-5-7-12(8-6-11)15(21)23-10-14(20)18-16(22)17-13-3-1-2-4-13/h5-9,13H,1-4,10H2,(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACQWBNPIBHSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.